molecular formula C21H22ClN3OS B2957743 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride CAS No. 1331266-44-4

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride

Cat. No.: B2957743
CAS No.: 1331266-44-4
M. Wt: 399.94
InChI Key: PQTNYRYUNKSRPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a useful research compound. Its molecular formula is C21H22ClN3OS and its molecular weight is 399.94. The purity is usually 95%.
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Biological Activity

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H15_{15}N3_{3}S
  • Molecular Weight : 245.35 g/mol
  • CAS Number : 327077-32-7

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that it may exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound:

  • Cytotoxicity Studies :
    • The compound has shown moderate to significant activity against multiple cancer cell lines including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma) .
    • In vitro studies demonstrated that certain analogs exhibited IC50_{50} values comparable to established drugs like imatinib and sorafenib .
  • Mechanism of Action :
    • The compound acts primarily through inhibition of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival .
    • Docking studies have suggested that the compound can effectively bind to the active sites of various kinases involved in cancer progression .

Table 1: Cytotoxicity Data Against Various Cell Lines

CompoundCell LineIC50_{50} (µM)Reference
1K562<1
2HL-601.42
3MCF-72.53
4A5493.00

Case Studies

  • Study on Antiproliferative Activity :
    A study conducted on various synthesized compounds indicated that those containing the thiazolo-pyridine moiety showed enhanced antiproliferative activity against both hematological and solid tumor cell lines . The best-performing analogs were further characterized for their selectivity and potency.
  • In Silico Docking Studies :
    Molecular docking studies revealed that this compound has a favorable binding affinity for several protein kinases implicated in cancer signaling pathways. This suggests a potential for development as a targeted therapy in oncology .

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS.ClH/c1-15-7-9-17(10-8-15)20(25)23-21-22-18-11-12-24(14-19(18)26-21)13-16-5-3-2-4-6-16;/h2-10H,11-14H2,1H3,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTNYRYUNKSRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.